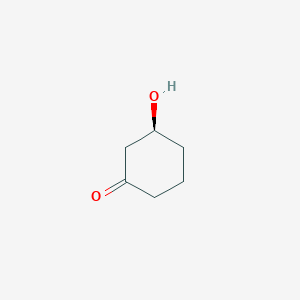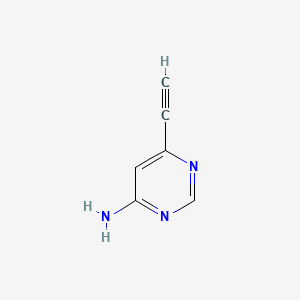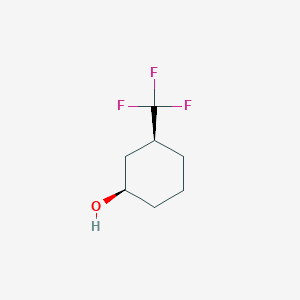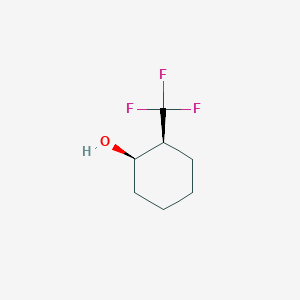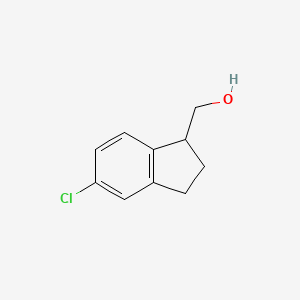
trans-3-Trifluoromethyl-cyclohexanol
Übersicht
Beschreibung
trans-3-Trifluoromethyl-cyclohexanol: is an organic compound with the molecular formula C7H11F3O It is a derivative of cyclohexanol, where a trifluoromethyl group is attached to the third carbon atom in the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Radical Trifluoromethylation: One common method involves the radical trifluoromethylation of cyclohexanol derivatives.
Dehydrogenation of Cyclohexanol: Another method includes the dehydrogenation of cyclohexanol to cyclohexanone, followed by trifluoromethylation.
Industrial Production Methods: Industrial production often involves the use of copper-based catalysts for the dehydrogenation process due to their efficiency and low-temperature catalytic performance .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-3-Trifluoromethyl-cyclohexanol can undergo oxidation to form corresponding ketones.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like and are often used.
Substitution: Reagents such as and can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of trifluoromethylation reactions and their mechanisms.
Biology and Medicine:
- Potential applications in drug development due to the trifluoromethyl group’s ability to enhance the biological activity of pharmaceutical compounds .
Industry:
Wirkmechanismus
The mechanism by which trans-3-Trifluoromethyl-cyclohexanol exerts its effects involves the interaction of the trifluoromethyl group with molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in its applications . The pathways involved often include single-electron transfer (SET) processes facilitated by photoredox catalysis .
Vergleich Mit ähnlichen Verbindungen
- 3-Trifluoromethyl-cyclohexanol (cis/trans isomers)
- Cyclohexanol
- Cyclohexanone
Comparison:
- Uniqueness: The presence of the trifluoromethyl group in trans-3-Trifluoromethyl-cyclohexanol makes it unique compared to cyclohexanol and cyclohexanone. This group enhances the compound’s chemical stability and biological activity.
- Chemical Properties: The trifluoromethyl group significantly alters the compound’s reactivity and interaction with other molecules, making it more versatile in various applications .
Eigenschaften
IUPAC Name |
(1R,3R)-3-(trifluoromethyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6,11H,1-4H2/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZGFRDYYXKLRB-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






